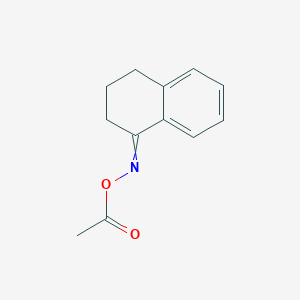
3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime is a chemical compound that belongs to the class of oxime ethers. Oxime ethers are known for their potential biological activities and wide variety of synthetic applications . This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime typically involves the reaction of 3,4-Dihydronaphthalen-1(2H)-one with hydroxylamine to form the oxime, followed by acetylation using acetic anhydride. The reaction conditions often include the use of a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime ether back to the parent ketone.
Substitution: Nucleophilic substitution reactions can occur at the oxime ether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Parent ketone (3,4-Dihydronaphthalen-1(2H)-one).
Substitution: Various substituted oxime ethers depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime involves its interaction with specific molecular targets and pathways. The oxime ether group can undergo hydrolysis to release the active ketone, which can then interact with biological targets. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one oxime: The non-acetylated form of the compound.
Naphthalen-1(2H)-one oxime: A similar oxime ether without the dihydro modification.
Acetophenone oxime: Another oxime ether with a different aromatic structure.
Uniqueness
3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime is unique due to its specific structural features, including the dihydronaphthalene core and the acetylated oxime group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(3,4-dihydro-2H-naphthalen-1-ylideneamino) acetate |
InChI |
InChI=1S/C12H13NO2/c1-9(14)15-13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3 |
Clé InChI |
POJRXDJUQGTWKN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ON=C1CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14115465.png)

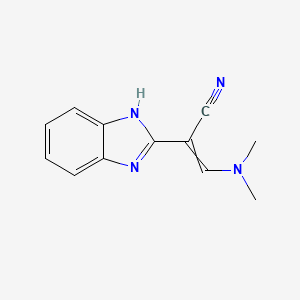
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14115475.png)

![N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14115484.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)
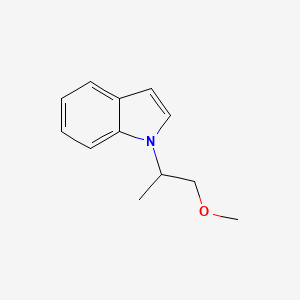

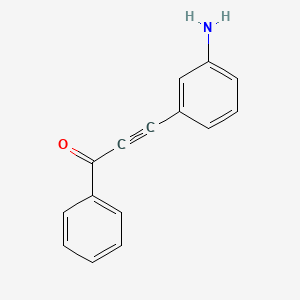
![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)
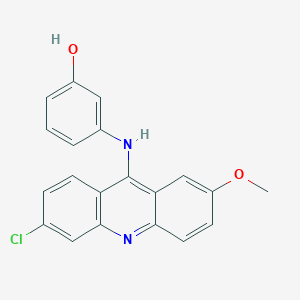
![triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane](/img/structure/B14115518.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B14115522.png)
